molecular formula C8H14N4S B2720145 3-Methyl-1-[2-(1-methyl-1h-imidazol-4-yl)ethyl]thiourea CAS No. 1796014-76-0

3-Methyl-1-[2-(1-methyl-1h-imidazol-4-yl)ethyl]thiourea

Cat. No.: B2720145
CAS No.: 1796014-76-0
M. Wt: 198.29
InChI Key: VYFQSBTYDAOXFH-UHFFFAOYSA-N
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Description

3-Methyl-1-[2-(1-methyl-1h-imidazol-4-yl)ethyl]thiourea is a chemical compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety that contains three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds. This compound is known for its broad range of chemical and biological properties, making it a significant subject of study in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-[2-(1-methyl-1h-imidazol-4-yl)ethyl]thiourea typically involves the reaction of 1-methylimidazole with an appropriate thiourea derivative. One common method is the reaction of 1-methylimidazole with 2-chloroethylthiourea under basic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-[2-(1-methyl-1h-imidazol-4-yl)ethyl]thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

3-Methyl-1-[2-(1-methyl-1h-imidazol-4-yl)ethyl]thiourea has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly as an enzyme inhibitor.

    Industry: Used in the production of specialty chemicals and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 3-Methyl-1-[2-(1-methyl-1h-imidazol-4-yl)ethyl]thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, such as antimicrobial activity or modulation of metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    1-Methylimidazole: A simpler derivative of imidazole with similar chemical properties.

    2-Methylimidazole: Another imidazole derivative with a different substitution pattern.

    4-Methylimidazole: Known for its use in the synthesis of pharmaceuticals and agrochemicals.

Uniqueness

3-Methyl-1-[2-(1-methyl-1h-imidazol-4-yl)ethyl]thiourea is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the thiourea group enhances its reactivity and potential for forming hydrogen bonds, making it a valuable compound in various scientific applications.

Properties

IUPAC Name

1-methyl-3-[2-(1-methylimidazol-4-yl)ethyl]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4S/c1-9-8(13)10-4-3-7-5-12(2)6-11-7/h5-6H,3-4H2,1-2H3,(H2,9,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYFQSBTYDAOXFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=S)NCCC1=CN(C=N1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1796014-76-0
Record name 3-methyl-1-[2-(1-methyl-1H-imidazol-4-yl)ethyl]thiourea
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